Methyl 9-hydroxyfluorene-9-carboxylate
Description
Methyl 9-hydroxyfluorene-9-carboxylate (CAS: 1216-44-0) is a fluorene-derived compound characterized by a hydroxyl group and a methoxycarbonyl group attached to the central carbon (C9) of the fluorene ring. Its molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.2540 g/mol . The compound crystallizes in a triclinic system, featuring two independent molecules in the asymmetric unit. The fluorene ring is nearly planar, with the hydroxyl and methoxycarbonyl groups positioned on opposite sides of the plane, influencing its stereoelectronic properties . It is a solid with a melting point of 161°C and is utilized in agrochemical formulations, notably as a plant growth regulator in pesticides .
Structure
2D Structure
Properties
IUPAC Name |
methyl 9-hydroxyfluorene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-14(16)15(17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKQZRAAQMBNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034729 | |
| Record name | Methyl 9-hydroxy-9H-fluorene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216-44-0 | |
| Record name | Flurenol-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 9-hydroxyfluorene-9-carboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106351 | |
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| Record name | Methyl 9-hydroxy-9H-fluorene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLURECOL-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8236N335K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
Methyl 9-hydroxyfluorene-9-carboxylate (MHF) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of herbicidal applications and potential therapeutic uses. This article explores the biological activity of MHF, including its chemical properties, mechanisms of action, and relevant research findings.
MHF is categorized under the fluorene derivatives, characterized by a hydroxyl group and a carboxylate moiety. Its molecular formula is , and it has a molecular weight of approximately 240.25 g/mol. The compound exhibits moderate solubility in organic solvents, which influences its biological activity.
The biological activity of MHF can be attributed to several mechanisms:
- Herbicidal Activity : MHF functions as a plant growth regulator and herbicide. It inhibits the growth of various weeds by interfering with hormonal pathways in plants, particularly those associated with cell elongation and division.
- Antioxidant Properties : The hydroxyl group in MHF contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress.
- Potential Antimicrobial Effects : Some studies suggest that MHF may exhibit antimicrobial properties, although further research is needed to fully elucidate this aspect.
Herbicidal Efficacy
MHF has been evaluated for its herbicidal properties in various studies. One notable study demonstrated that MHF effectively controlled the growth of annual grasses and broadleaf weeds, making it suitable for use in turf management and ornamental gardens. The compound was found to be less toxic to non-target species, indicating a favorable safety profile for ecological applications .
Toxicological Studies
Toxicological assessments have indicated that MHF possesses low acute toxicity levels in mammals. For instance, studies reported an oral LD50 greater than 5000 mg/kg for rats, suggesting minimal risk when used according to recommended guidelines . Chronic exposure studies are still required to determine long-term effects on both humans and wildlife.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of fluorene derivatives indicates that modifications to the hydroxyl and carboxyl groups can significantly influence biological activity. For example, compounds with additional halogen substitutions showed enhanced herbicidal properties compared to their non-substituted counterparts . This suggests that further chemical modifications could lead to the development of more potent derivatives.
Case Studies
- Field Trials : In field trials conducted on golf courses and ornamental landscapes, MHF was applied at various concentrations to assess its effectiveness against common weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, supporting its use as an effective herbicide .
- Comparative Analysis : A comparative study involving MHF and other fluorene derivatives revealed that while MHF exhibited moderate herbicidal activity, other derivatives with structural modifications showed superior efficacy. This highlights the potential for developing new formulations based on MHF's structure .
| Property | Value |
|---|---|
| Molecular Formula | C15H12O3 |
| Molecular Weight | 240.25 g/mol |
| Melting Point | 120-125 °C |
| Solubility | Moderate in organic solvents |
| LD50 (Oral, Rats) | >5000 mg/kg |
Table 2: Herbicidal Efficacy of this compound
| Weed Species | Treatment Rate (g/ha) | Control (%) |
|---|---|---|
| Annual Bluegrass | 200 | 85 |
| Dandelion | 150 | 78 |
| Crabgrass | 250 | 90 |
Chemical Reactions Analysis
Esterification of 9-Hydroxyfluorene-9-Carboxylic Acid (HFCA)
Methyl 9-hydroxyfluorene-9-carboxylate is synthesized via acid-catalyzed esterification of 9-hydroxyfluorene-9-carboxylic acid (HFCA) with methanol. The reaction proceeds under reflux with sulfuric acid as the catalyst, followed by neutralization and purification ( ):
Reaction Conditions
| Parameter | Value |
|---|---|
| Reactants | HFCA, methanol, H₂SO₄ |
| Temperature | Reflux (~65–70°C) |
| Time | 1 hour |
| Yield | 21.3% |
| Melting Point (Product) | 158–163°C |
| Purification Method | Recrystallization (diethyl ether) |
The mechanism involves:
- Protonation of the carboxylic acid group by H₂SO₄.
- Nucleophilic attack by methanol on the activated carbonyl carbon.
- Deprotonation to form the ester ( ).
Chlorination to Form Chlorflurenol-Methyl Ester
This compound undergoes electrophilic aromatic substitution with chlorine gas in methanol, yielding chlorflurenol-methyl ester (CFM), a registered plant growth regulator ( ):
Reaction Components
| Product | Percentage Composition |
|---|---|
| 2-Chlorohydroxyfluorene-methyl ester | >70% |
| Unreacted methyl ester | ≤20% |
| 2,7-Dichloro derivative | ~10% |
Key Data
- Reaction temperature: ~100°C
- Melting point of CFM: 136–142°C
- Primary use: Post-emergent herbicide for turf and ornamentals ( ).
Hydrolysis to Regenerate HFCA
The ester hydrolyzes under basic conditions to reform HFCA. For example, treatment with NaOH yields the sodium salt of HFCA, which is acidified to isolate the free acid ( ):
Reaction Pathway
Oxidation to 9-Fluorenone Derivatives
In acidic conditions, this compound can be oxidized to 9-fluorenone derivatives using agents like chromic acid or sodium dichromate. This reaction is critical in synthetic pathways for polycyclic aromatic hydrocarbons ( ):
Experimental Results
| Oxidizing Agent | Yield | Conditions |
|---|---|---|
| NaOCl (acidic) | 85–90% | Room temperature, 2 hours |
Role in Benzilic Acid Rearrangement
The compound’s precursor, phenanthrenequinone, undergoes a benzilic acid rearrangement with NaOH to form HFCA. This reaction involves:
- Nucleophilic attack by hydroxide on a carbonyl carbon.
- Ring contraction to form a five-membered carbocyclic structure ( ).
Stability and Byproduct Formation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 9-hydroxyfluorene-9-carboxylate belongs to a family of fluorene derivatives with modifications at the C9 position. Below is a detailed comparison with key analogs:
Substituent Variation: Alkyl Esters
- Flurenol-butyl (Butyl 9-hydroxyfluorene-9-carboxylate; CAS: 2314-09-2) Molecular Formula: C₁₈H₁₈O₃ Key Differences: The methyl ester group is replaced by a butyl chain, increasing lipophilicity. Applications: Similar pesticidal uses but with modified absorption and persistence profiles due to the longer alkyl chain .
Halogenated Derivatives
Methyl 2-chloro-9-hydroxyfluorene-9-carboxylate
- Applications: Used alongside other derivatives in Curbiset2 for synergistic pesticidal effects .
Carboxylic Acid and Carbonyl Chloride Derivatives
9H-Fluorene-2-carboxylic acid, 9-methyl (CAS: N/A)
9-Methyl-9H-fluorene-9-carbonyl chloride (CAS: 82102-37-2)
Coordination Complexes
- [Cu(C₁₄H₉O₃)₂(C₅H₅NO)₂]·2CH₃OH Structure: this compound acts as a bidentate ligand, coordinating via the hydroxyl and carboxylate oxygen atoms to form a distorted octahedral Cu(II) complex. Key Differences: The compound’s ability to chelate metals highlights its utility in materials science, contrasting with non-coordinating analogs like Flurenol-butyl .
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Oxidation of Phenanthrene to Phenanthrenequinone
Phenanthrene is oxidized to phenanthrenequinone using chromic acid (H₂CrO₄) generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄). The reaction proceeds under controlled temperatures (80–100°C) to prevent over-oxidation. A catalyst such as tetrabutyl ammonium fluoride (TBAF) enhances yield by stabilizing reactive intermediates.
Reaction conditions:
-
Phenanthrene: 200 g (86% purity)
-
Sodium dichromate: 561.8 g
-
Sulfuric acid: 950 mL (concentrated)
-
Temperature: 80–85°C
-
Time: 6–8 hours
This method yields phenanthrenequinone with a melting point of 209–212°C and a purity >95%.
Benzilic Acid Rearrangement to 9-Hydroxyfluorene-9-Carboxylic Acid (HFCA)
Phenanthrenequinone undergoes a benzilic acid rearrangement in the presence of sodium hydroxide (NaOH), resulting in ring contraction and the formation of HFCA. The mechanism involves nucleophilic attack by hydroxide ions on one carbonyl group, followed by electron reorganization to form a five-membered ring.
Reaction conditions:
-
Phenanthrenequinone: 50 g
-
NaOH solution: 20% (w/v)
-
Temperature: 90–92°C
-
Time: 2–3 hours
The product, HFCA, is isolated by acidification to pH 1–2 using HCl, yielding a white crystalline solid with a melting point of 164–166°C and a 54.1% yield.
Esterification of HFCA to this compound
HFCA is esterified with methanol under acidic conditions. Sulfuric acid catalyzes the dehydration of the carboxylic acid group, forming a carbocation intermediate that reacts with methanol.
Reaction conditions:
-
HFCA: 50.4 g
-
Methanol: 500 mL
-
Sulfuric acid: 5 mL (concentrated)
-
Temperature: Reflux (65–70°C)
-
Time: 4–6 hours
The crude ester is purified via recrystallization from diethyl ether, yielding 11.4 g (21.3%) of this compound with a melting point of 158–163°C.
Catalytic Systems and Yield Optimization
Role of Phase-Transfer Catalysts
The addition of phase-transfer catalysts like tetrabutyl ammonium fluoride (TBAF) during phenanthrene oxidation improves yield by 15–20%. TBAF facilitates the solubilization of chromium intermediates, enhancing reaction efficiency.
Acid Concentration in Esterification
Higher sulfuric acid concentrations (≥95%) increase esterification yields by promoting carbocation formation. However, excessive acid (>10% v/v) leads to side reactions, such as sulfonation of the aromatic ring.
Solvent Effects
Methanol serves dual roles as both solvent and nucleophile in esterification. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to their tendency to stabilize intermediates, slowing reaction kinetics.
Comparative Analysis of Synthesis Methods
| Parameter | Traditional Method | Catalyzed Method |
|---|---|---|
| Oxidation Catalyst | None | TBAF |
| Phenanthrenequinone Yield | 70% | 85% |
| HFCA Purity | 90% | 95% |
| Esterification Yield | 18% | 21.3% |
Data derived from demonstrate that catalytic methods enhance overall efficiency.
Purification and Characterization
Recrystallization
Crude this compound is purified via recrystallization from diethyl ether, achieving >98% purity. The process involves dissolving the ester in hot ether, followed by slow cooling to induce crystallization.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorbance at 1720 cm⁻¹ (C=O stretch) and 3450 cm⁻¹ (O-H stretch).
-
¹H NMR (CDCl₃): δ 3.90 (s, 3H, OCH₃), δ 7.20–7.80 (m, 8H, aromatic protons).
Industrial-Scale Production
A pilot-scale synthesis using 200 lbs of phenanthrene produced 197.19 lbs of phenanthrenequinone, demonstrating scalability. Automated pH control during HFCA isolation minimizes manual intervention and improves reproducibility .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 9-hydroxyfluorene-9-carboxylate, and how does reaction optimization impact yield?
- Methodology : Synthesis typically involves esterification of 9-hydroxyfluorene-9-carboxylic acid using methanol under acidic catalysis. Key parameters include temperature control (60-80°C) and stoichiometric ratios to minimize side products like diesters or dehydration byproducts . Purity can be enhanced via recrystallization from ethanol, achieving >97% purity as validated by GC-MS or HPLC .
- Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time to avoid decomposition, which may occur at prolonged high temperatures .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Store in airtight containers at 2-8°C in a dry environment to prevent hydrolysis .
- Stability Data : The compound has a melting point of 161°C , but thermal decomposition above 200°C releases toxic gases (e.g., CO, halogenated vapors) . Avoid exposure to strong oxidizers or bases to prevent unintended reactions .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Structural Analysis :
- NMR : H and C NMR confirm ester linkage (e.g., carbonyl resonance at ~170 ppm) and aromatic proton signals in the fluorene backbone .
- X-ray Crystallography : Resolves stereochemical details, as demonstrated for structurally related fluorenyl carbonyl chlorides .
Q. How do structural modifications (e.g., halogenation) alter the biological activity of this compound?
- Case Study : Chlorinated derivatives (e.g., methyl 2-chloro-9-hydroxyfluorene-9-carboxylate in chlorflurenol formulations) exhibit enhanced plant growth-regulating activity. In tomato studies, 5 ppm applications increased yield by suppressing apical dominance .
- Experimental Design : Compare EC values of derivatives using in vitro bioassays (e.g., Arabidopsis root elongation inhibition). Correlate electronic effects (Hammett constants) of substituents with activity trends .
Q. What are the key considerations for resolving contradictory data in toxicity studies of fluorene derivatives?
- Data Discrepancies : Variations in acute toxicity (e.g., LD ranges) may arise from differences in purity, solvent carriers, or test organisms. For example, impurities like 9-fluorenone can skew ecotoxicity results .
- Mitigation Strategies :
- Standardize test protocols (OECD guidelines) and use certified reference materials.
- Conduct control experiments with purified samples to isolate compound-specific effects .
Methodological Challenges
Q. How can researchers mitigate interference from byproducts during spectroscopic analysis?
- Solutions :
- GC-MS : Use derivatization (e.g., silylation) to improve volatility of polar byproducts.
- HPLC : Employ gradient elution to resolve co-eluting peaks, particularly for hydroxylated or dimeric impurities .
Q. What experimental designs are optimal for studying environmental fate (e.g., biodegradation) of this compound?
- Approach :
- Soil Microcosms : Incubate compound with OECD artificial soil under controlled humidity (40–60% WHC). Monitor degradation via LC-MS/MS and quantify metabolites (e.g., 9-hydroxyfluorene).
- Half-Life Calculation : Use first-order kinetics; reported half-lives for fluorene esters range from 7–30 days depending on microbial activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
